N-甲基-1-[(3-甲基苯基)甲基]-1H-吡唑并[3,4-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis and Biological Evaluation
The synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues, including pyrazolo[3,4-d]pyrimidine derivatives, has been optimized using microwave-accelerated condensation and Dimroth rearrangement. This method provides rapid access to a library of compounds with potential as Ser/Thr kinase inhibitors. The inhibitory potency of these compounds was tested against a panel of protein kinases, with some showing promise as pharmacological inhibitors of CK1 and CLK1 kinases .
Molecular Structure Analysis
The molecular structure of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was confirmed through various spectroscopic methods, including high-resolution mass spectrometry, 1H and 13C-NMR, IR spectroscopy, and X-ray analysis. This compound is a functionally disubstituted pyrazolo[3,4-d]pyrimidine with potential pharmacological activities .
Chemical Reactions Analysis
The nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine selectively produced a 4-substituted product, demonstrating the reactivity of this class of compounds towards nucleophiles. This reaction pathway could be useful for further functionalization of pyrazolo[3,4-d]pyrimidine derivatives .
Physical and Chemical Properties Analysis
The pyrazolo[3,4-d]pyrimidines exhibit affinity for A1 adenosine receptors, as demonstrated by a series of analogues synthesized and tested using a binding assay. Substituents at the N1 and N5 positions were varied, with certain groups enhancing activity. The most potent compound in this series showed an IC50 of 6.4 x 10(-6) M for A1 receptors and was less potent at A2 receptors, indicating some selectivity .
Case Studies and Applications
The pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their potential as kinase inhibitors and adenosine receptor modulators. These studies provide a foundation for the development of new pharmacological agents targeting specific kinases or adenosine receptor subtypes. The synthesis methods and structural analyses contribute to a better understanding of the relationship between molecular structure and biological activity, which is crucial for the rational design of new therapeutic agents .
科学研究应用
合成和表征
- 该化合物已通过各种方法合成和表征。研究集中在它的合成上,探索不同的衍生物及其化学性质。例如,已经报道了吡唑衍生物的合成和表征,包括它们的 X 射线晶体研究和生物活性 (Titi 等,2020)。另一项研究开发了一种合成吡唑并[3,4-d]嘧啶-4-酮的实用方法,证明了该化合物在化学合成中的灵活性 (Ng 等,2022)。
结构分析和优化
- 该化合物的结构已得到广泛分析。例如,使用各种光谱技术建立了 1H-吡唑并[3,4-d]嘧啶的 N-甲基衍生物的结构,证实了该化合物的结构完整性和进一步修饰的潜力 (Ogurtsov & Rakitin,2021)。这些结构的优化,特别是对于医学应用,也一直是重点,正如针对乳腺癌等特定疾病的研究中所见 (Zhang 等,2016)。
潜在治疗应用
- 虽然治疗应用的详细信息超出了本回复的范围,但重要的是要注意,该化合物已在各种生物活性的背景下进行了研究。这包括在制备具有潜在药理特性的化合物中的应用,例如在合成新的吡唑和抗菌吡唑并嘧啶衍生物中 (Rahmouni 等,2014)。
药物和药用化学
- 该化合物在药物和药用化学中的相关性通过其在各种杂环化合物的合成中的应用得到突显,证明了其作为更复杂分子的构建块的多功能性和潜力 (Trilleras 等,2008)。设计和合成用于特定医学应用的相关化合物,例如靶向癌细胞或抑制特定酶,一直是重要的研究领域 (Harden 等,1991)。
作用机制
Target of Action
Related pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to inhibit cdk2/cyclin a2, which plays a crucial role in cell cycle progression .
Result of Action
Related compounds have shown significant cytotoxic activities against certain cell lines .
属性
IUPAC Name |
N-methyl-1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-4-3-5-11(6-10)8-19-14-12(7-18-19)13(15-2)16-9-17-14/h3-7,9H,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQFPIFUTVMMOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
1285277-23-7 |
Source
|
Record name | N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。